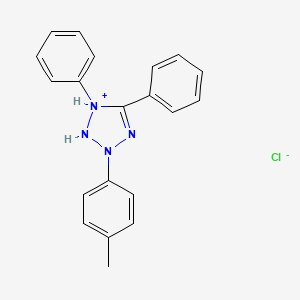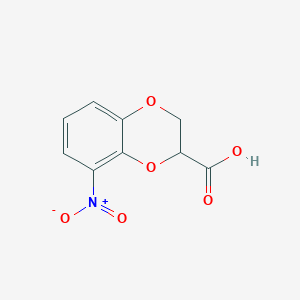
5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid is an organic compound with the molecular formula C9H7NO6 It belongs to the class of benzodioxines, which are characterized by a benzene ring fused with a dioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid typically involves the nitration of 2,3-dihydro-1,4-benzodioxine followed by carboxylation. One common method is the nitration of 2,3-dihydro-1,4-benzodioxine using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position. This is followed by carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rates and yields. Additionally, solvent selection is crucial to optimize the solubility of reactants and products, with common solvents including dichloromethane and acetonitrile .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives. Common reagents for this reaction include hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form 5-amino-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Tin(II) chloride, hydrochloric acid
Substitution: Sodium methoxide, methanol
Major Products:
Reduction: 5-Amino-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Substitution: 5-Methoxy-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Scientific Research Applications
5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The carboxylic acid group can form hydrogen bonds with enzymes, inhibiting their activity and affecting biochemical pathways .
Comparison with Similar Compounds
- 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
- 5-Amino-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
- 5-Methoxy-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Comparison: 5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid is unique due to the presence of both nitro and carboxylic acid functional groups, which confer distinct reactivity and biological activity. In contrast, 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid lacks the nitro group, resulting in different chemical behavior and applications. The amino and methoxy derivatives exhibit different reactivity patterns and biological activities, making them useful in different contexts .
Properties
CAS No. |
110683-73-3 |
|---|---|
Molecular Formula |
C9H7NO6 |
Molecular Weight |
225.15 g/mol |
IUPAC Name |
5-nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO6/c11-9(12)7-4-15-6-3-1-2-5(10(13)14)8(6)16-7/h1-3,7H,4H2,(H,11,12) |
InChI Key |
ZYZABUWHWQQKNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C=CC=C2O1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


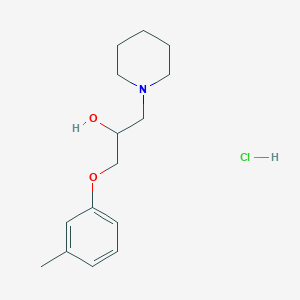
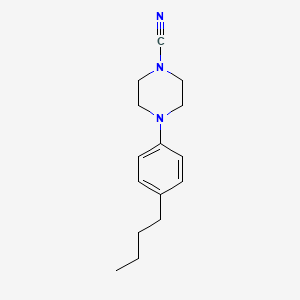
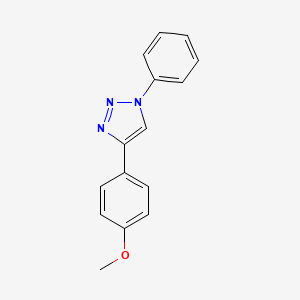

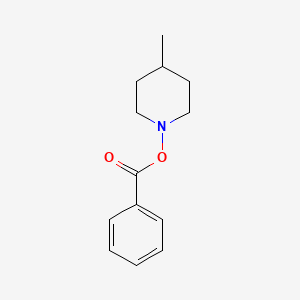
![methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate](/img/structure/B14135499.png)

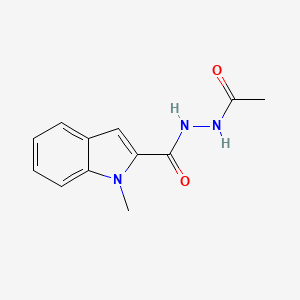
![2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid](/img/structure/B14135528.png)
![Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B14135535.png)


![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)
